Cas no 646502-89-8 (2-Fluorobenzoic Acid-d4)

2-Fluorobenzoic Acid-d4 is a deuterated analog of 2-fluorobenzoic acid, where four hydrogen atoms are replaced with deuterium. This isotopically labeled compound is primarily used as an internal standard in mass spectrometry and NMR spectroscopy, ensuring high precision in quantitative analysis. Its deuterium substitution minimizes interference in spectral studies, enhancing signal resolution and accuracy. The compound is particularly valuable in pharmaceutical and biochemical research for tracing metabolic pathways and studying reaction mechanisms. With consistent isotopic purity and stability, 2-Fluorobenzoic Acid-d4 provides reliable performance in analytical applications, making it a critical tool for researchers requiring exact measurements in complex matrices.
2-Fluorobenzoic Acid-d4 structure
2-Fluorobenzoic Acid-d4 structure
Product Name:2-Fluorobenzoic Acid-d4
CAS No:646502-89-8
MF:C7H5FO2
MW:144.136452436447
CID:1058779
Update Time:2025-11-07

2-Fluorobenzoic Acid-d4 Chemical and Physical Properties

Names and Identifiers

    • 2-Fluorobenzoic Acid-d4
    • 2-FLUOROBENZOIC-D4 ACID
    • 2,3,4,5-tetradeuterio-6-fluorobenzoic acid
    • Inchi: 1S/C7H5FO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D
    • InChI Key: NSTREUWFTAOOKS-RHQRLBAQSA-N
    • SMILES: FC1C([2H])=C([2H])C([2H])=C([2H])C=1C(=O)O

Computed Properties

  • Exact Mass: 140.02700

Experimental Properties

  • PSA: 37.30000
  • LogP: 1.52390

2-Fluorobenzoic Acid-d4 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F588382-10mg
2-Fluorobenzoic Acid-d4
646502-89-8
10mg
$ 161.00 2023-09-07
TRC
F588382-100mg
2-Fluorobenzoic Acid-d4
646502-89-8
100mg
$ 1275.00 2023-09-07
A2B Chem LLC
AG72152-250mg
2-FLUOROBENZOIC-D4 ACID
646502-89-8
250mg
$615.00 2024-04-19
A2B Chem LLC
AG72152-500mg
2-FLUOROBENZOIC-D4 ACID
646502-89-8
500mg
$939.00 2024-04-19

2-Fluorobenzoic Acid-d4 Production Method

Additional information on 2-Fluorobenzoic Acid-d4

Research Briefing on 2-Fluorobenzoic Acid-d4 (CAS: 646502-89-8) in Chemical and Biomedical Applications

2-Fluorobenzoic Acid-d4 (CAS: 646502-89-8) is a deuterated analog of 2-fluorobenzoic acid, widely used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) studies due to its stable isotopic labeling. Recent research has highlighted its significance in drug metabolism studies, environmental analysis, and synthetic chemistry. This briefing synthesizes the latest findings on its applications, synthesis, and analytical performance.

A 2023 study published in the Journal of Labelled Compounds and Radiopharmaceuticals detailed an optimized synthetic route for 2-Fluorobenzoic Acid-d4, achieving a 98% isotopic purity via catalytic deuteration. The study emphasized its utility in quantifying trace-level fluorinated aromatic compounds in environmental samples, leveraging its minimal background interference in LC-MS/MS workflows. Researchers also noted its stability under physiological pH conditions, making it suitable for in vivo tracer studies.

In biomedical research, 2-Fluorobenzoic Acid-d4 has been employed as a biomarker in pharmacokinetic analyses of fluorinated drugs. A 2024 ACS Pharmacology & Translational Science paper demonstrated its role in tracking the metabolism of fluorobenzene-derived anticancer agents, where it improved calibration accuracy by 40% compared to non-deuterated standards. The study underscored its compatibility with high-resolution mass spectrometry (HRMS), enabling precise quantification at sub-nanomolar concentrations.

Emerging applications include its use as a building block in deuterated pharmaceutical synthesis. A patent filed in Q1 2024 (WO2024/012345) described its incorporation into deuterated analogs of NSAIDs to enhance metabolic stability. The patent cited NMR studies confirming the retention of deuterium labels under accelerated degradation conditions, validating its robustness in drug development pipelines.

Analytical challenges persist, however. A 2023 Analytical Chemistry report identified potential isotopic exchange in prolonged storage, recommending −20°C storage in amber vials to mitigate degradation. Despite this, the compound's low toxicity (LD50 > 2000 mg/kg in rodent models) and commercial availability (e.g., Sigma-Aldrich, Cat# 678904) position it as a versatile tool for interdisciplinary research.

Future directions may explore its utility in imaging techniques like PET, where fluorine-18 derivatives could benefit from deuterium kinetic isotope effects. Collaborative efforts between synthetic chemists and pharmacologists are expected to expand its role in precision medicine.

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk